Compound Description: This compound is a Schiff base synthesized from 4-bromobenzaldehyde and sulfadiazine. [] It has been characterized using FTIR and electronic spectra. [] Computational studies using DFT methods have been performed to investigate its electronic structure, including HOMO-LUMO analysis, MEP, NBO, NPA, ELF, LOL, and RDG calculations. [] ADME properties have been predicted using SwissADME online tools, and molecular docking studies have been conducted using the PatchDock online server. []
(±)-2-(4-Methoxyphenoxy)propanoic acid sodium salt (Na-PMP)
Compound Description: Na-PMP is a food additive approved for use in confectionery products in the USA at concentrations up to 150 ppm. [] It exhibits selective inhibition of sweetness perception for a range of sweeteners, including sugars, terpenoid glycosides, dipeptide derivatives, N-sulfonylamides, polyhydric alcohols, and a protein (thaumatin). [] This selective inhibition suggests that Na-PMP acts as a competitive inhibitor of sweet taste receptors. [] Interestingly, pre-rinsing with Na-PMP can both inhibit and enhance sweetness, with enhancement observed for sweeteners not suppressed by Na-PMP in mixtures. []
Compound Description: 5NVDA is a Schiff base synthesized from the sulfa drug sulfadiazine and 5-nitrovanilline. [] Spectral studies have confirmed its structure, and DFT calculations have been employed to analyze its electronic structure. [] UV-Vis spectroscopy revealed a strong peak at 335 nm, consistent with TD-DFT simulations. [] Frontier orbital analysis suggests that 5NVDA is easily polarizable but stable, attributed to extensive electron delocalization. [] Drug-likeness studies indicate its potential as a drug candidate, and PASS studies suggest activity related to binding to HIV RNA, supported by molecular docking studies with a docking score of −8.4 kcal/mol. []
Compound Description: PF-04958242 is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator. [] It was developed through rational and structure-based drug design, starting from an acyclic lead compound and incorporating a tetrahydrofuran ring for conformational constraint. [] The incorporation of a 2-cyanothiophene group enhanced its potency, selectivity, and metabolic stability. [] Preclinical studies indicate an adequate therapeutic index, suggesting potential for clinical development to address cognitive deficits in schizophrenia. []
Compound Description: BBMPC is a novel dialdehyde synthesized from cyclopentanone and o-cresol. [] It serves as a precursor for synthesizing poly(ether-azomethine)s through solution polycondensation with various diamines. [] These polymers exhibit good solubility in polar aprotic solvents, are amorphous in nature, and possess high thermal stability, making them suitable for high-performance applications. []
Compound Description: TMI-1 is a dual inhibitor of TNF-α-converting enzyme (TACE) and matrix metalloproteases (MMPs). [] Designed using a structure-based approach, it demonstrates nanomolar IC50 values for TACE and several MMPs in vitro. [] TMI-1 selectively inhibits LPS-induced TNF-α secretion in various cell types, including human synovium tissue explants from rheumatoid arthritis patients, without affecting TNF-α mRNA levels. [] Importantly, TMI-1 exhibits potent oral efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis, highlighting its potential as a therapeutic agent for rheumatoid arthritis. []
Compound Description: DU 125530 is a selective silent antagonist of the 5-hydroxytryptamine1A (5-HT1A) receptor. [] It exhibits potential for treating anxiety and mood disorders. [] Positron emission tomography (PET) studies using [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) demonstrate that DU 125530 exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at clinically relevant doses. [] The drug is well-tolerated and shows a favorable pharmacokinetic profile. []
Compound Description: 25I-NBOMe, a derivative of N-methoxybenzyl-methoxyphenylethylamine (NBOMe), is a potent hallucinogenic drug of abuse. [] It acts as a 5-HT2A receptor agonist. [] 25I-NBOMe is often sold on blotter paper and can cause severe intoxications and even death due to its potency. [] Intoxication symptoms include serotonin-like syndrome, bizarre behavior, severe agitation, and seizures that can last for several days. []
Compound Description: SB706504 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [, ] It has shown efficacy in suppressing the expression of inflammatory genes in macrophages from patients with chronic obstructive pulmonary disease (COPD). [, ] SB706504 inhibits the transcription of a range of cytokines and chemokines. [, ] When combined with dexamethasone, SB706504 exhibits synergistic effects in suppressing inflammatory gene expression. [, ] Importantly, SB706504 inhibits LPS-stimulated TNF-α production from COPD alveolar macrophages. [, ]
Compound Description: MPC-6827 is a potent apoptosis inducer with an EC50 of 2 nM. [] It exhibits excellent blood-brain barrier penetration and displays significant efficacy in various human tumor xenograft models, including MX-1 breast cancer. [] It was identified as a clinical candidate through structure-activity relationship studies and lead optimization of 4-anilinoquinazolines. [] MPC-6827 represents a promising lead compound for developing anticancer therapies, particularly for tumors that are difficult to target due to blood-brain barrier limitations.
Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. [] It blocks capsaicin activation of TRPV1 but does not affect heat activation. [] Uniquely, AMG8562 potentiates pH 5 activation of TRPV1 in vitro and does not cause hyperthermia in rats, a common side effect observed with TRPV1 antagonists. [] AMG8562 demonstrates efficacy in rodent pain models, including complete Freund's adjuvant-induced thermal hyperalgesia, skin incision-induced thermal hyperalgesia, and acetic acid-induced writhing models, without significantly affecting locomotor activity. [] This unique pharmacological profile makes AMG8562 a promising candidate for developing novel analgesics without the drawback of hyperthermia.
Compound Description: TAK-242 is a novel small molecule inhibitor of cytokine production. [] It potently suppresses lipopolysaccharide (LPS)-induced production of NO, TNF-α, and IL-6 in both mouse and human cells. [] TAK-242 achieves this by selectively inhibiting Toll-like receptor 4 (TLR4) intracellular signaling, without affecting TLR2, -3, or -9. [] This selectivity makes TAK-242 a promising therapeutic agent for inflammatory diseases where TLR4 plays a key role in pathogenesis. []
Compound Description: p-MPPI is a competitive antagonist of both postsynaptic and somatodendritic 5-HT1A receptors. [] It effectively blocks the hypothermic and behavioral effects induced by 5-HT1A agonists like 8-OH-DPAT and gepirone. [] p-MPPI does not exhibit any intrinsic agonist activity at 5-HT1A receptors. []
N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas
Compound Description: This class of compounds represents potent and selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. [] They were identified through structure-activity relationship studies focused on optimizing a lead compound. A representative compound from this series, Ki8751 (6ab), exhibited nanomolar potency against VEGFR-2 and also inhibited PDGFRα and c-Kit, while sparing other kinases like EGFR, HGFR, and InsulinR. [] Ki8751 effectively suppressed VEGF-stimulated human umbilical vein endothelial cell (HUVEC) growth and demonstrated significant antitumor activity in various human tumor xenograft models in vivo. [] This class of compounds holds promise as novel therapeutics for cancer by targeting angiogenesis and tumor growth.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.